Tert-butyl 2-chloro-5-(methylamino)benzoate
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Overview
Description
Tert-butyl 2-chloro-5-(methylamino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a chloro substituent at the second position, and a methylamino group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-5-(methylamino)benzoate typically involves the esterification of 2-chloro-5-(methylamino)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-chloro-5-(methylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylamino group can be oxidized to form a nitroso or nitro group.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed:
Nucleophilic substitution: Products include tert-butyl 2-azido-5-(methylamino)benzoate or tert-butyl 2-thiocyanato-5-(methylamino)benzoate.
Oxidation: Products include tert-butyl 2-chloro-5-(nitrosoamino)benzoate or tert-butyl 2-chloro-5-(nitroamino)benzoate.
Reduction: The major product is tert-butyl 2-chloro-5-(methylamino)benzyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl 2-chloro-5-(methylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of chloro and methylamino substituents on the biological activity of benzoates. It is also employed in the development of new pharmaceuticals with potential therapeutic applications.
Medicine: this compound has potential applications in the development of drugs for the treatment of various diseases. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of agrochemicals and other products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5-(methylamino)benzoate involves its interaction with specific molecular targets. The chloro and methylamino groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the specific application.
Comparison with Similar Compounds
Tert-butyl 2-chloro-5-(amino)benzoate: Similar structure but lacks the methyl group on the amino substituent.
Tert-butyl 2-chloro-5-(dimethylamino)benzoate: Contains an additional methyl group on the amino substituent.
Tert-butyl 2-chloro-4-(methylamino)benzoate: The methylamino group is positioned at the fourth position instead of the fifth.
Uniqueness: Tert-butyl 2-chloro-5-(methylamino)benzoate is unique due to the specific positioning of the chloro and methylamino groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the tert-butyl ester group also enhances its stability and solubility, further contributing to its versatility in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-chloro-5-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)9-7-8(14-4)5-6-10(9)13/h5-7,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRBCDTUIGPQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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